

Purifying Hydroxy-PEG3-DBCO Labeled Proteins: An Application Note and Protocol

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Compound of Interest

Compound Name: Hydroxy-PEG3-DBCO

Cat. No.: B15608694

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Abstract

This document provides a comprehensive guide to the purification of proteins labeled with **Hydroxy-PEG3-DBCO**, focusing on the critical step of removing the unreacted linker. Efficient purification is paramount for the accuracy and reproducibility of downstream applications in drug development and research. This application note details various purification methodologies, including size exclusion chromatography, dialysis, and spin desalting columns. Furthermore, it outlines analytical techniques for assessing the purity of the final conjugate and determining the degree of labeling.

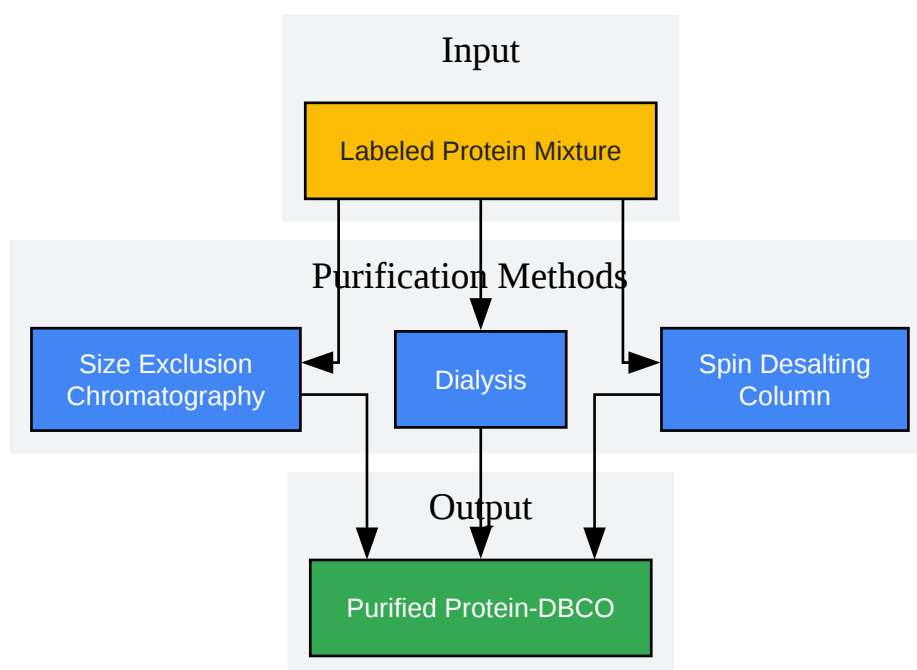
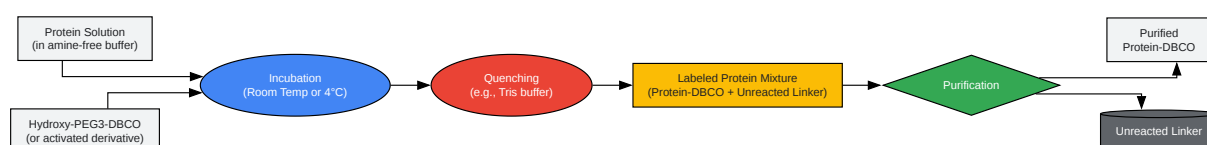
Introduction

Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has become a cornerstone of bioconjugation due to its high specificity and biocompatibility. Dibenzocyclooctyne (DBCO) reagents, such as **Hydroxy-PEG3-DBCO**, are widely used to introduce a bioorthogonal alkyne handle onto proteins for subsequent reaction with azide-containing molecules. A crucial step following the labeling reaction is the removal of excess, unreacted DBCO linker. Failure to remove the unreacted linker can lead to inaccurate quantification, reduced specific activity of the conjugate, and potential interference in downstream assays. This guide provides detailed protocols for the purification of **Hydroxy-PEG3-DBCO** labeled proteins and methods for their characterization.

Protein Labeling with Hydroxy-PEG3-DBCO

The initial step involves the covalent attachment of the **Hydroxy-PEG3-DBCO** linker to the protein of interest. While the hydroxyl group of this specific linker can be functionalized in various ways, a common strategy involves its activation or the use of a pre-activated ester derivative (e.g., DBCO-PEG-NHS ester) that targets primary amines (lysine residues and the N-terminus) on the protein surface.

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